1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate
Description
1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate (CAS: 75410-03-6) is an aromatic ester derivative with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.278 g/mol . The compound features a central isophthalate backbone (a benzene ring with ester groups at positions 1 and 3) substituted with an amino group (-NH₂) at position 4 and methyl groups at positions 2 and 5. The ethyl and methyl ester groups at positions 1 and 3, respectively, contribute to its lipophilicity and steric bulk.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 4-amino-2,6-dimethylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-5-18-13(16)10-7(2)6-9(14)11(8(10)3)12(15)17-4/h6H,5,14H2,1-4H3 |
InChI Key |
OFBXYQLWNDBECP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)N)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-Nitro-Isophthalic Acid Derivatives as Precursors
A key step in synthesizing 1-ethyl 3-methyl 4-amino-2,6-dimethylisophthalate involves esterification of substituted isophthalic acids, particularly derivatives like 5-nitro-isophthalic acid. The process described in patent US6002041A provides a robust method for preparing di-C₁-C₄ alkyl 5-nitro-isophthalates, which are important intermediates in related syntheses.
- Reaction Mixture: 5-nitro-isophthalic acid is dissolved or suspended in a mixture of a C₁-C₄ alkyl alcohol (e.g., methanol or ethanol) and an immiscible or partially miscible solvent with water.
- Catalyst: Strong acids such as sulfuric acid or hydrochloric acid are used, typically in the range of 10-100% by weight relative to the acid.
- Temperature: The reaction is conducted between 70 and 110 °C, preferably 80-100 °C.
- Phase Separation: The ester product crystallizes from the organic phase upon cooling and is separated from the aqueous phase.
- Purification: Recrystallization is necessary to achieve pharmaceutical-grade purity, as the crude product may contain 0.3-0.5% monomethyl ester impurities.
This esterification step is crucial because the amino group in the final compound is introduced subsequently, often via reduction of the nitro group or through amination reactions.
Sulfonation and Neutralization Related Processes
A related synthetic approach for derivatives of isophthalates involves sulfonation, esterification, and neutralization steps, as described in patent CN1203909A. Although this patent focuses on sulfonated phthalic dimethyl esters, the methodology is relevant for understanding complex multi-step syntheses involving aromatic diesters.
- Sulfonation: Using sulfur trioxide and methyl sulfate in controlled molar ratios with isophthalic acid derivatives at temperatures of 160-180 °C.
- Esterification: Following sulfonation, methanol is added under 60-80 °C to esterify the sulfonated intermediate.
- Neutralization: The reaction mixture is neutralized with sodium hydroxide to pH 6-7, precipitating the desired ester product.
- Purification: Crystallization and drying yield high-purity products.
While this process is more complex and tailored for sulfonated derivatives, it provides insight into the control of reaction parameters, solvent use, and purification strategies applicable in related ester syntheses.
Data Summary Table: Preparation Conditions
Research Findings and Considerations
- The purity of the ester intermediates is critical for pharmaceutical applications, necessitating recrystallization and careful control of reaction parameters.
- Strong acid catalysts and elevated temperatures accelerate esterification but require balancing to avoid premature crystallization or side reactions.
- The amino substitution is typically introduced post-esterification via reduction of nitro precursors, a standard approach in aromatic amine synthesis.
- Multi-step processes involving sulfonation and neutralization provide alternative routes for functionalized isophthalate derivatives but add complexity.
- Physical properties such as boiling point and flash point guide safe handling and reaction design.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
Mechanism of Action
The mechanism by which 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological pathways.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Methyl groups at positions 2 and 6 introduce steric hindrance, which may slow nucleophilic substitution reactions compared to unsubstituted isophthalates.
- Electron-Donating vs. Withdrawing Groups: Replacing -NH₂ with -NO₂ (electron-withdrawing) would alter electronic properties, affecting reactivity in electrophilic aromatic substitution or coordination with metal ions.
Research Findings and Data Gaps
- Spectroscopic Characterization: No IR or NMR data is provided for the target compound, limiting direct comparison with analogues like [EMIM][WOF₅] (), which were characterized via Raman and ¹⁹F NMR .
- Thermal Properties : Melting/boiling points and thermal decomposition profiles are unreported, hindering application-specific assessments.
Biological Activity
1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate is a compound of interest in various biological and chemical research contexts. Understanding its biological activity is crucial for potential applications in pharmaceuticals, agrochemicals, and other fields. This article aims to compile and analyze the available data regarding the biological activities of this compound, including its mechanisms of action, toxicity profiles, and therapeutic potentials.
- Molecular Formula: C12H15N1O4
- Molecular Weight: 237.25 g/mol
- IUPAC Name: 1-Ethyl-3-methyl-4-amino-2,6-dimethylisophthalate
The biological activity of 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition: The presence of amino and ester functional groups suggests potential interactions with enzyme active sites, leading to inhibition or modulation of metabolic pathways.
- Receptor Binding: The structural characteristics may allow for binding to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate exhibit antimicrobial properties. Research has shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential role as an antimicrobial agent.
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound reveal promising results. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Toxicity Profile
The toxicity of 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate has been evaluated through various in vitro assays. Data suggests:
- Low Acute Toxicity: The compound exhibits low acute toxicity based on LD50 values derived from animal studies.
- Dermal and Inhalation Exposure: Limited data indicates minimal toxicity via dermal or inhalation routes due to its chemical stability and low vapor pressure.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar compounds showed that modifications in the functional groups significantly enhance activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) value of approximately 32 µg/mL for selected strains.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment.
Summary of Research Findings
Q & A
Basic Research Questions
Q. How can the synthesis of 1-Ethyl 3-Methyl 4-Amino-2,6-Dimethylisophthalate be optimized for high purity?
- Methodology :
- Use multi-step esterification and amination protocols, leveraging methods from analogous isophthalate derivatives .
- Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) with UV detection to track intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via ¹H/¹³C NMR (e.g., characteristic peaks: ethyl ester at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- Key Challenge : Minimizing side reactions (e.g., over-alkylation) by controlling temperature (<50°C) and stoichiometric ratios of amine and ester precursors.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and amino group (N–H bend ~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve steric effects of methyl/ethyl substituents (if single crystals are obtainable) .
- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT-calculated IR/NMR spectra) to validate assignments.
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Perform kinetic studies using model nucleophiles (e.g., amines, thiols) under varying conditions (solvent polarity, temperature).
- Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates.
- Data Analysis :
- The 4-amino group acts as an electron donor, potentially activating the aromatic ring for electrophilic substitution, while methyl/ethyl esters may sterically hinder access to reactive sites.
- Reference analogous studies on methyl/ethyl-substituted phthalates .
Q. What computational methods are suitable for predicting the compound’s stability under acidic/basic conditions?
- Methodology :
- Conduct DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311G**) to model hydrolysis pathways.
- Simulate protonation/deprotonation equilibria of the amino group (pKa prediction via COSMO-RS solvation models).
- Validation : Compare computational results with experimental stability tests (e.g., pH-dependent degradation monitored via UV-Vis spectroscopy).
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Case Study :
- If X-ray data shows non-planar conformation due to steric crowding, but NMR suggests free rotation, perform VT-NMR (Variable Temperature NMR) to probe dynamic effects.
- Use NOESY to detect spatial proximity between substituents (e.g., methyl and ethyl groups).
- Example : Similar conflicts in substituted imidazolium salts were resolved by correlating crystallographic disorder with solution-state dynamics .
Safety and Environmental Considerations
Q. What protocols ensure safe handling of amino-substituted isophthalates in laboratory settings?
- Guidelines :
- Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact (Category 1A/1B hazards) .
- Store in sealed containers under inert gas (N₂) to avoid oxidation of the amino group.
- Neutralize waste with dilute HCl before disposal to mitigate aquatic toxicity risks (Category 3 hazard) .
Q. How can environmental persistence of this compound be assessed?
- Methodology :
- Conduct biodegradation assays (OECD 301F) to measure half-life in water/soil.
- Use LC-MS/MS to detect degradation products (e.g., hydrolyzed phthalic acid derivatives).
- Advanced Approach : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential based on logP values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
